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molecular formula C5H6N2OS B8737678 5-Thiazolecarboxamide,4-methyl-(4CI)

5-Thiazolecarboxamide,4-methyl-(4CI)

Cat. No. B8737678
M. Wt: 142.18 g/mol
InChI Key: UZWPXUGRAIGEEF-UHFFFAOYSA-N
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Patent
US08168642B2

Procedure details

3.3 g (20 mmol) ethyl chloroacetoacetate and 1.8 g (30 mmol) thioformamide were dissolved in 40 ml ethanol, and reacted under reflux for 8 hr, followed by removing the solvent by rotation drying; and then, ethyl acetate and water were added to separate the layers. The resultant organic phase was dried over anhydrous sodium sulfate, filtered, and concentrated to obtain a red oily liquid. 60 ml ammonia water was directly added to the red oily liquid without purification, to carry out reaction in closed state for 24 hr. The reaction product was extracted with ethyl acetate, dried with sodium sulfate, filtered and concentrated to obtain 2.3 g of a solid (yield 82%).
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
Yield
82%

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3](=O)[CH2:4][C:5]([O:7]CC)=O.[CH:11]([NH2:13])=[S:12].O.[NH3:15]>C(O)C>[CH3:2][C:3]1[N:13]=[CH:11][S:12][C:4]=1[C:5]([NH2:15])=[O:7] |f:2.3|

Inputs

Step One
Name
Quantity
3.3 g
Type
reactant
Smiles
ClCC(CC(=O)OCC)=O
Name
Quantity
1.8 g
Type
reactant
Smiles
C(=S)N
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
O.N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 8 hr
Duration
8 h
CUSTOM
Type
CUSTOM
Details
by removing the solvent by rotation
CUSTOM
Type
CUSTOM
Details
drying
ADDITION
Type
ADDITION
Details
and then, ethyl acetate and water were added
CUSTOM
Type
CUSTOM
Details
to separate the layers
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resultant organic phase was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to obtain a red oily liquid
CUSTOM
Type
CUSTOM
Details
reaction in closed state for 24 hr
Duration
24 h
EXTRACTION
Type
EXTRACTION
Details
The reaction product was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CC=1N=CSC1C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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